二氧化铈

描述

Synthesis Analysis

The solvothermal synthesis of cerium oxides, including cerium dioxide, is highlighted for its distinct advantages in controlling the crystal form and morphology at the nanoscale. This method facilitates the one-step formation of ceria materials with specific shapes and sizes, from spherical and cubic particles to anisotropic polyhedra and rods. It also allows for doping ceria with transition-metal ions to tune its properties for practical applications, offering phases not accessible through high-temperature synthesis methods (Walton, 2011).

Molecular Structure Analysis

Cerium dioxide's crystal structure is crucial in defining its chemical and physical properties. The cubic fluorite structure of CeO2 allows for the coexistence of Ce3+ and Ce4+ ions, compensated by the formation of oxygen vacancies. These vacancies play a significant role in ceria's catalytic activities, especially in reactions involving redox processes. The ability to tailor these structural features through synthesis conditions impacts the material's effectiveness in various applications, highlighting the importance of understanding and controlling cerium dioxide's molecular structure (Annis et al., 2021).

Chemical Reactions and Properties

Cerium dioxide's chemical properties are deeply influenced by its redox behavior, which is characterized by the presence of both Ce3+ and Ce4+ oxidation states. This unique feature enables ceria to act as an effective catalyst in various chemical reactions, including the oxidation of carbon monoxide and selective hydrogenation reactions. Its ability to switch between oxidation states allows for the absorption and release of oxygen, facilitating catalytic processes at the molecular level. The presence of oxygen vacancies further enhances its catalytic performance, making cerium dioxide a material of choice for environmental and industrial catalysis (Dey & Dhal, 2020; Razmgar et al., 2021).

Physical Properties Analysis

The physical properties of cerium dioxide, such as morphology, particle size, and surface area, significantly affect its application performance. Nanoscale cerium dioxide exhibits enhanced properties due to its high surface area to volume ratio, influencing its reactivity and interaction with other substances. These properties are critical in applications ranging from environmental protection to energy conversion and storage. The control over physical attributes through synthesis methods enables the fine-tuning of cerium dioxide's properties for specific applications (Grinko et al., 2019).

Chemical Properties Analysis

Cerium dioxide's chemical behavior is marked by its strong oxidation-reduction capabilities, which are essential for its application in catalysis, pollution control, and energy devices. Its chemical properties are manipulated through doping and synthesis techniques to improve its performance in specific reactions, such as the oxidation of pollutants or the reduction of carbon dioxide. The interaction of cerium dioxide with other chemical species, facilitated by its variable oxidation states and the presence of oxygen vacancies, underscores its importance in chemical processes and materials science (Singh, 2016).

科学研究应用

纳米颗粒合成与表征: 二氧化铈用于纳米颗粒的合成,特别是在催化、环境修复和太阳能转换等应用中。将其掺入二氧化钛 (TiO2) 纳米颗粒中可增强尺寸分布、形貌和表面积等特性,这对各种应用至关重要 (Torres-Romero, Cajero-Juárez, & Contreras-García, 2017).

生物医学应用: 二氧化铈纳米颗粒表现出显着的生物活性,并且已探索用于生物研究和医学。其理化性质使其成为各种医学应用的候选者,因为它具有反应性和与生物系统相互作用的特点 (Ivanov, Shcherbakov, & Usatenko, 2009).

工业催化: 二氧化铈在工业催化中发挥着至关重要的作用,尤其是在涉及从气流中净化有害化合物(如汽车和工业排放物)的过程中。它还用于乙苯催化脱氢生成苯乙烯以及从废水中去除有机化合物 (Trovarelli, Leitenburg, Boaro, & Dolcetti, 1999).

光学和电子应用: 由于其高折射率和介电常数,二氧化铈薄膜在光学和电子学中具有应用。这些特性使用 X 射线光电子能谱等技术进行研究和表征 (Sundaram, Wahid, & Melendez, 1997).

环境地球化学: 二氧化铈纳米颗粒已被研究其对环境的影响,特别是与其在陆地环境(如垃圾填埋场和土壤)中的归宿有关。这些纳米颗粒的生物和生态效应,包括其潜在毒性和抗氧化特性,是活跃的研究领域 (Dahle & Arai, 2015).

燃料电池和催化: 基于二氧化铈的材料在用于燃料电池、光催化和有机反应等各种应用的催化系统中至关重要。该材料的独特特性及其参与催化过程的能力使其成为这些应用中的关键组成部分 (Montini, Melchionna, Monai, & Fornasiero, 2016).

纳米技术和毒理学研究: 人们越来越关注二氧化铈纳米颗粒的特性,特别是在其在生物学和医学中的应用。研究还集中在评估这些纳米颗粒在各种医学和工业环境中的效率和毒性 (Kuznetsova & Zhilkina, 2021).

安全和危害

未来方向

Cerium Dioxide is emerging as a unique material, holding great promise for future market breakthroughs. It is being used in a wide range of catalytic applications, such as fuel cells, reforming processes, photocatalysis, water-gas shift reaction, thermochemical water splitting, and organic reactions .

属性

IUPAC Name |

dioxocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

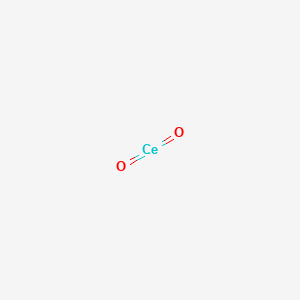

InChI=1S/Ce.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPSERCERDGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

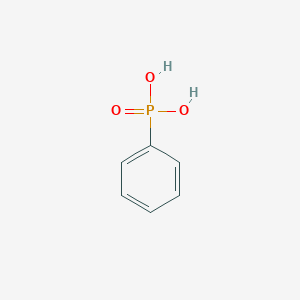

O=[Ce]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO2 | |

| Record name | cerium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White (pure) to pale yellow crystals; Insoluble in water; [Merck Index] | |

| Record name | Ceric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium dioxide | |

CAS RN |

1306-38-3 | |

| Record name | Ceria | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。